Cas no 2137686-79-2 (7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid)

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core substituted with bromine and methoxy functional groups. Its structural framework makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine substitution enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation. The carboxylic acid moiety provides a handle for derivatization, enabling the formation of esters, amides, or other derivatives. This compound’s well-defined structure and synthetic versatility make it suitable for applications in medicinal chemistry, where it may serve as a precursor for bioactive molecules. Its purity and stability further support its utility in research and development.
7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid structure
2137686-79-2 structure
Product name:7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
CAS No:2137686-79-2
MF:C10H9BrO4
Molecular Weight:273.080062627792
CID:6440333
PubChem ID:165466050

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-785197
    • 2137686-79-2
    • 7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
    • 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
    • インチ: 1S/C10H9BrO4/c1-14-6-2-5-3-8(10(12)13)15-9(5)7(11)4-6/h2,4,8H,3H2,1H3,(H,12,13)
    • InChIKey: HMFGJGRQNODMHI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC2=C1OC(C(=O)O)C2)OC

計算された属性

  • 精确分子量: 271.96842g/mol
  • 同位素质量: 271.96842g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 55.8Ų

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-785197-0.05g
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
2137686-79-2 95%
0.05g
$948.0 2024-05-22
Enamine
EN300-785197-0.1g
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
2137686-79-2 95%
0.1g
$993.0 2024-05-22
Enamine
EN300-785197-2.5g
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
2137686-79-2 95%
2.5g
$2211.0 2024-05-22
Enamine
EN300-785197-5.0g
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
2137686-79-2 95%
5.0g
$3273.0 2024-05-22
Enamine
EN300-785197-1.0g
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
2137686-79-2 95%
1.0g
$1129.0 2024-05-22
Enamine
EN300-785197-0.5g
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
2137686-79-2 95%
0.5g
$1084.0 2024-05-22
Enamine
EN300-785197-0.25g
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
2137686-79-2 95%
0.25g
$1038.0 2024-05-22
Enamine
EN300-785197-10.0g
7-bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid
2137686-79-2 95%
10.0g
$4852.0 2024-05-22

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid 関連文献

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acidに関する追加情報

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid: A Comprehensive Overview

7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid is a structurally complex organic compound with the CAS registry number 2137686-79-2. This compound belongs to the class of benzofuran derivatives, which have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to their unique properties and potential applications. The molecule features a benzofuran ring system with substituents at positions 5 and 7, including a methoxy group and a bromine atom, respectively. Additionally, the carboxylic acid group at position 2 imparts acidic properties to the molecule.

The synthesis of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid involves multi-step organic reactions, often utilizing advanced methodologies such as Suzuki coupling or other cross-coupling techniques. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for exploring stereo-specific biological activities. The compound's structure is particularly interesting due to its potential for bioisosteric replacements and its ability to participate in various supramolecular interactions.

From a pharmacological perspective, 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has been investigated for its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits modulatory effects on key biological targets such as G-protein coupled receptors (GPCRs) and kinases. For instance, recent research highlights its ability to act as an antagonist for certain chemokine receptors, which could be therapeutically relevant in inflammatory diseases. Furthermore, its brominated moiety contributes to enhanced lipophilicity and stability against metabolic degradation, making it an attractive candidate for drug development.

In terms of material science applications, the compound's aromaticity and functional groups make it suitable for use in the synthesis of advanced materials such as coordination polymers or metal-organic frameworks (MOFs). The carboxylic acid group can act as a coordinating ligand, enabling the formation of stable metal complexes with potential applications in catalysis or sensing technologies. Recent studies have demonstrated its utility in constructing MOFs with high surface area and selective gas adsorption capabilities.

The structural versatility of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid also lends itself to applications in agrochemicals and natural product synthesis. Its methoxy group provides electron-donating effects that can enhance bioactivity against plant pathogens or pests. Moreover, this compound serves as a valuable intermediate in the total synthesis of complex natural products with benzofuran frameworks.

From an analytical standpoint, the characterization of 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid has been facilitated by modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry. These methods provide insights into its molecular structure and purity, ensuring compliance with quality standards required for pharmaceutical or industrial applications.

In conclusion, 7-Bromo-5-methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid stands out as a multifaceted compound with promising applications across diverse scientific domains. Its unique chemical structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and beyond. As ongoing research continues to uncover new properties and uses for this compound, its significance in both academic and industrial settings is expected to grow further.

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